molecular formula C17H16BrClN2 B12642706 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide CAS No. 37994-66-4

7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide

Cat. No.: B12642706
CAS No.: 37994-66-4
M. Wt: 363.7 g/mol
InChI Key: QQFMWHXFBCKESO-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with a chlorinated phenanthridine derivative in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

37994-66-4

Molecular Formula

C17H16BrClN2

Molecular Weight

363.7 g/mol

IUPAC Name

7-chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide

InChI

InChI=1S/C17H15ClN2.BrH/c1-2-12-10-20-16-8-7-11(18)9-15(16)13-5-3-4-6-14(13)17(20)19-12;/h3-9,12H,2,10H2,1H3;1H

InChI Key

QQFMWHXFBCKESO-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1.Br

Origin of Product

United States

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